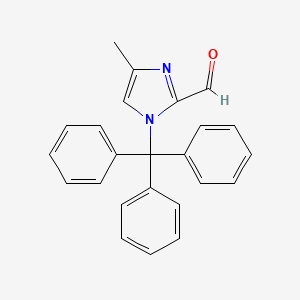

4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1-tritylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O/c1-19-17-26(23(18-27)25-19)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEIUYIKZISWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00703302 | |

| Record name | 4-Methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869967-21-5 | |

| Record name | 4-Methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00703302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2][3] Its presence in numerous biologically active molecules underscores its significance as a "privileged structure." This guide focuses on a specific, synthetically valuable derivative: 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde. The strategic placement of the methyl, trityl, and carbaldehyde groups offers a unique combination of steric and electronic properties, making it a key intermediate in the synthesis of complex therapeutic agents. This document serves as a comprehensive technical resource, providing in-depth information on its properties, synthesis, and potential applications, grounded in established scientific principles.

Core Molecular Attributes

This compound is a substituted imidazole derivative with the following fundamental identifiers:

| Property | Value | Source(s) |

| CAS Number | 869967-21-5 | [4][5][6] |

| Molecular Formula | C₂₄H₂₀N₂O | [4][5][6] |

| Molecular Weight | 352.43 g/mol | [4][5][6] |

| Appearance | Solid (inferred from related compounds) | N/A |

| Storage | Dry, sealed place | [5][6] |

The bulky trityl (triphenylmethyl) group at the N-1 position serves as a crucial protecting group, preventing unwanted reactions at this nitrogen atom and directing further chemical transformations to other parts of the imidazole ring. The aldehyde group at the C-2 position is a versatile functional handle for a variety of chemical reactions, including reductive aminations, Wittig reactions, and condensations, making this compound a valuable building block in multi-step syntheses. The methyl group at the C-4 position subtly influences the electronic properties of the imidazole ring.

Physicochemical and Safety Profile

While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs and general knowledge of imidazole chemistry.

Physical Properties (Estimated)

| Property | Estimated Value | Rationale/Related Compound Data |

| Melting Point | 180-190 °C | Based on the melting point of 1-Trityl-1H-imidazole-4-carbaldehyde.[7] |

| Solubility | Soluble in DMSO, methanol, and other polar organic solvents. | Based on the solubility of related imidazole-4-carbaldehydes. |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and aromatic nature suggest a high boiling point, likely with decomposition. |

Safety and Handling

Given the presence of the imidazole and aldehyde functional groups, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Class: Likely to be classified as an irritant.

-

Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[5][6]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step process, leveraging established methodologies for imidazole synthesis and functionalization.

General Synthetic Strategy

A plausible synthetic route would involve the initial formation of the 4-methylimidazole core, followed by protection of the N-1 position with a trityl group, and subsequent formylation at the C-2 position.

Caption: General synthetic workflow for this compound.

Key Experimental Protocols

Protocol 1: N-Tritylation of 4-Methyl-1H-imidazole

-

Dissolution: Dissolve 4-methyl-1H-imidazole in a suitable aprotic solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add an appropriate base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution to deprotonate the imidazole nitrogen.

-

Trityl Chloride Addition: Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality: The trityl group is introduced to protect the more reactive N-1 position of the imidazole ring, thereby directing subsequent electrophilic substitution (formylation) to the C-2 position. The choice of an aprotic solvent prevents interference from protic species.

Protocol 2: Formylation of 1-Trityl-4-methyl-1H-imidazole

-

Lithiation: Dissolve 1-trityl-4-methyl-1H-imidazole in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Organolithium Addition: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The n-BuLi acts as a strong base to deprotonate the C-2 position of the imidazole ring, which is the most acidic carbon proton.

-

Formylating Agent: After stirring for a period to ensure complete lithiation, add a formylating agent such as N,N-dimethylformamide (DMF).

-

Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent.

-

Purification: Purify the final product by column chromatography.

Causality: The lithiation at the C-2 position is favored due to the electron-withdrawing nature of the adjacent nitrogen atoms. The subsequent reaction with DMF introduces the formyl group. The bulky trityl group at N-1 sterically hinders approach to the C-5 position, further favoring C-2 functionalization.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons (Trityl Group): A complex multiplet in the range of 7.0-7.5 ppm.

-

Imidazole Proton (H-5): A singlet around 7.5-8.0 ppm.

-

Aldehyde Proton: A singlet in the downfield region, typically around 9.5-10.0 ppm.

-

Methyl Protons: A singlet around 2.2-2.5 ppm.

¹³C NMR Spectroscopy

-

Aldehyde Carbonyl: A signal in the range of 180-190 ppm.

-

Imidazole Carbons:

-

C-2: ~150-160 ppm

-

C-4: ~140-150 ppm (quaternary carbon attached to the methyl group)

-

C-5: ~120-130 ppm

-

-

Trityl Carbons: Multiple signals in the aromatic region (125-145 ppm) and a quaternary carbon signal for the carbon attached to the imidazole ring.

-

Methyl Carbon: A signal in the aliphatic region, around 10-15 ppm.

Applications in Drug Discovery and Development

The imidazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[2] this compound serves as a versatile intermediate for the synthesis of compounds with a wide range of therapeutic applications.

Caption: Potential therapeutic areas accessible through derivatives of this compound.

The aldehyde functionality allows for the introduction of various side chains and pharmacophores through reactions such as:

-

Reductive Amination: To introduce amine-containing moieties, which can be crucial for interacting with biological targets.

-

Wittig Reaction: To form carbon-carbon double bonds, enabling the synthesis of more complex structures.

-

Condensation Reactions: To form Schiff bases and other heterocyclic systems.

The trityl protecting group can be readily removed under acidic conditions to reveal the N-1 position of the imidazole, allowing for further functionalization if required.

Conclusion

This compound is a strategically designed intermediate that holds significant value for synthetic and medicinal chemists. Its unique combination of a protected imidazole core, a reactive aldehyde handle, and a modulating methyl group provides a robust platform for the construction of novel and complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective utilization in the pursuit of new drug candidates.

References

- Shalmashi, A. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals.

- Hassan, L. A., Omondi, B., & Nyamori, V. O. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

-

Cenmed. 4-methyl-1-trityl-imidazole-2-carbaldehyde (C007B-477549). [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

-

Taylor & Francis Online. Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

- Hussein, M. B., et al. Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosemicarbazone.

- The Royal Society of Chemistry. Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)

-

TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

-

National Center for Biotechnology Information. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

-

DergiPark. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

- ResearchGate. Figure S3. 13 C NMR spectra of compound 1.

- The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).

-

MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

-

ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]

-

SIKÉMIA. 4-Methyl-1H-imidazole-5-carbaldehyde. [Link]

-

National Center for Biotechnology Information. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

-

ResearchGate. 4-Methyltrityl-Protected Pyrrole and Imidazole Building Blocks for Solid Phase Synthesis of DNA-Binding Polyamides. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 869967-21-5 [sigmaaldrich.com]

- 5. CAS 869967-21-5 | this compound - Synblock [synblock.com]

- 6. Page loading... [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde, a key intermediate in synthetic organic chemistry and drug discovery. While specific experimental data for this compound is not extensively published, this guide synthesizes information from closely related analogues, established chemical principles, and supplier specifications to offer a detailed profile. The document covers molecular and structural data, predicted physicochemical parameters, a plausible synthetic approach, and expected spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers utilizing this compound in the synthesis of complex molecular architectures and novel therapeutic agents.

Introduction: The Strategic Importance of a Protected Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component for molecular recognition at biological targets. The strategic introduction of a bulky trityl (triphenylmethyl) protecting group on one of the imidazole nitrogens serves a dual purpose: it prevents unwanted side reactions and enhances solubility in organic solvents, thereby facilitating multi-step synthetic sequences. The presence of a methyl group and a formyl (carbaldehyde) functionality at the 4- and 2-positions, respectively, provides versatile handles for further chemical transformations. This compound is thus a valuable building block for the construction of diverse molecular entities with potential therapeutic applications.

Molecular and Structural Characteristics

The fundamental properties of this compound are summarized below. These are based on information from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 869967-21-5 | [3][4][5][] |

| Molecular Formula | C₂₄H₂₀N₂O | [3][4] |

| Molecular Weight | 352.43 g/mol | [3][4] |

| IUPAC Name | 4-methyl-1-(triphenylmethyl)-1H-imidazole-2-carbaldehyde | N/A |

| Canonical SMILES | CC1=CN(C(=N1)C=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | N/A |

The structure of this compound, characterized by the planar imidazole ring, a tetrahedral trityl group, and a reactive aldehyde, is depicted below.

Caption: 2D representation of this compound.

Predicted Physicochemical Properties

While experimental data for the target compound is scarce, we can infer its properties from closely related analogues and computational models.

| Property | Predicted Value/Information | Basis of Prediction/Comparison |

| Appearance | White to off-white solid | General property of similar organic compounds. |

| Melting Point | Likely in the range of 140-200 °C | The related compound, 1-trityl-1H-imidazole-4-carbaldehyde, has a melting point of 180-190 °C. The precursor, 4-methyl-1H-imidazole-2-carboxaldehyde, has a melting point of 140-145 °C.[7] |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane. Insoluble in water. | The bulky, non-polar trityl group significantly increases lipophilicity. Imidazole itself is water-soluble, but the trityl group dramatically reduces aqueous solubility.[7][8] |

| Stability | Stable under normal laboratory conditions. The trityl group is acid-labile and can be cleaved under acidic conditions. The aldehyde group is susceptible to oxidation and nucleophilic attack. | General chemical knowledge of trityl protecting groups and aldehydes. |

| Storage | Store in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents. | Standard practice for storing organic reagents.[4] |

Synthesis and Purification

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 4-methyl-1H-imidazole-2-carbaldehyde.

Step 1: Synthesis of 4-Methyl-1H-imidazole-2-carbaldehyde

While commercially available, the synthesis of the precursor can be achieved through various methods reported in the literature for imidazole-2-carboxaldehydes. One common approach involves the formylation of a suitable imidazole precursor.[9]

Step 2: N-Tritylation of 4-Methyl-1H-imidazole-2-carbaldehyde

The protection of the imidazole nitrogen with a trityl group is a standard procedure in organic synthesis. This reaction is typically carried out by treating the N-H containing imidazole with trityl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane or N,N-dimethylformamide (DMF).

Sources

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. rsc.org [rsc.org]

- 4. CAS 869967-21-5 | this compound - Synblock [synblock.com]

- 5. This compound | 869967-21-5 [chemicalbook.com]

- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Value of a Protected Imidazole Building Block

In the landscape of modern medicinal chemistry, the imidazole heterocycle is a privileged scaffold, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1] Its utility stems from its unique electronic properties and its ability to act as a bioisostere for other functional groups. However, the reactivity of the imidazole ring, particularly the acidic N-H proton and the nucleophilic C2 position, necessitates a strategic use of protecting groups during complex molecule synthesis.

This technical guide provides an in-depth examination of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde, a key intermediate for pharmaceutical research and development. The strategic placement of the bulky trityl group on the N1 position serves two critical functions: it prevents unwanted N-alkylation side reactions and it sterically directs subsequent reactions, enabling precise functionalization at the C2 position. The presence of the C2-carbaldehyde group offers a versatile handle for a wide array of chemical transformations, making this molecule a valuable starting point for building complex drug candidates. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, properties, and strategic applications of this important building block.

Physicochemical and Structural Properties

This compound is a stable, solid compound under standard laboratory conditions. Its core structure consists of a 4-methylimidazole ring, protected at the N1 position with a triphenylmethyl (trityl) group, and functionalized at the C2 position with a formyl (aldehyde) group.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₀N₂O | [2] |

| Molecular Weight | 352.43 g/mol | [2] |

| CAS Number | 869967-21-5 | [2] |

| Appearance | White to light yellow solid | [3][4] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. |

The large, hydrophobic trityl group dominates the physical properties, rendering the molecule soluble in many organic solvents while having low solubility in water.

Caption: Chemical structure of this compound.

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. This involves the initial protection of the 4-methylimidazole nitrogen, followed by a directed formylation at the C2 position.

Caption: Synthetic workflow for the target compound.

Part 1: Synthesis of 1-Trityl-4-methyl-1H-imidazole

Expertise & Experience: The first step is the protection of the imidazole nitrogen. The trityl group is ideal for this purpose due to its steric bulk, which not only protects the N1 position but also influences the regioselectivity of subsequent reactions. The reaction is typically carried out using trityl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.

Detailed Protocol:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methylimidazole (1.0 eq) and anhydrous acetonitrile.

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir under a nitrogen atmosphere.

-

Tritylation: Dissolve trityl chloride (1.05 eq) in anhydrous acetonitrile and add it dropwise to the reaction mixture at room temperature over 30 minutes.

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford 1-Trityl-4-methyl-1H-imidazole as a white solid.

Part 2: Synthesis of this compound

Expertise & Experience: The C2 proton of an N-substituted imidazole is acidic and can be readily deprotonated by a strong base, such as n-butyllithium (n-BuLi), at low temperatures.[5] The resulting C2-lithiated species is a potent nucleophile that can react with an electrophile, in this case, N,N-dimethylformamide (DMF), to install the formyl group. Performing the reaction at -78°C is critical to ensure the stability of the organolithium intermediate and prevent side reactions.

Detailed Protocol:

-

Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-Trityl-4-methyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature remains below -70°C. Stir the resulting mixture at -78°C for 1 hour.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture.

-

Warming & Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Trustworthiness & Self-Validation: The purity and identity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Commercial suppliers often provide data from HPLC or LC-MS to confirm purity, which is typically expected to be ≥97%.[2]

Applications in Drug Development

The title compound is a strategic intermediate, primarily because the aldehyde functionality at the C2 position is a gateway to a multitude of further chemical modifications. The imidazole core is a well-established pharmacophore, and the ability to elaborate the C2 position allows for the synthesis of diverse libraries of compounds for screening.

Key Synthetic Transformations:

-

Reductive Amination: The aldehyde can be readily converted into various substituted amines, a common functional group in many drug molecules.

-

Wittig Reaction: Olefination via the Wittig reaction allows for the introduction of carbon-carbon double bonds, extending the molecular scaffold.

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important functional groups for further derivatization.

The trityl group, while crucial for the synthesis, is typically removed in the final stages of a synthetic sequence. This deprotection is usually achieved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which are often orthogonal to many other protecting groups used in complex molecule synthesis.

Conclusion

This compound represents a well-designed and highly valuable building block for medicinal chemists. Its synthesis is robust and relies on well-understood, high-yielding reactions. The strategic use of the trityl protecting group enables precise functionalization of the imidazole ring, and the resulting C2-aldehyde provides a versatile handle for the construction of complex, biologically active molecules. This guide provides the foundational knowledge for researchers to confidently incorporate this intermediate into their drug discovery programs.

References

- Benchchem. (n.d.). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles for Researchers and Drug Development Professionals.

-

Cenmed. (n.d.). 4-methyl-1-trityl-imidazole-2-carbaldehyde (C007B-477549). Retrieved from [Link]

-

Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373–382. Retrieved from [Link]

-

de Souza, M. V. N., de Almeida, M. V., Rodrigues, C. R., & Albuquerque, M. G. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(23), 5633. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

Bastiaansen, L. A. M., Van Lier, P. M., & Godefroi, E. F. (1988). 1H-IMIDAZOLE-2-CARBOXALDEHYDE. Organic Syntheses, 67, 107. Retrieved from [Link]

-

Campaigne, E., & Archer, W. L. (1963). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses, 33, 27. Retrieved from [Link]

-

PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

-

LookChem. (n.d.). Cas 863399-36-4,(4-Methyl-1-trityl-1H-iMidazol-2-yl)methanol. Retrieved from [Link]

- de Oliveira, C. S., Lacerda, R. B., & de Lima, D. P. (2021). Imidazole: A Privileged Structure in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 21(1), 58-71.

- Benchchem. (n.d.). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.

- Google Patents. (n.d.). US4803281A - Preparation of 4-methylimidazole.

-

ChemicalBook. (n.d.). 1-TRITYLIMIDAZOLE-2-CARBOXALDEHYDE CAS#: 67478-50-6. Retrieved from [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 869967-21-5 | this compound - Synblock [synblock.com]

- 3. This compound | 869967-21-5 [chemicalbook.com]

- 4. 1H-imidazole-2-carbaldehyde | C4H4N2O | CID 24955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

Topic: Synthesis and Characterization of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The strategic importance of the imidazole scaffold is well-established, and this particular derivative serves as a crucial intermediate for constructing more complex, biologically active molecules. This document delineates a field-proven, two-step synthetic protocol, beginning with the protection of 4-methyl-1H-imidazole followed by a directed formylation. We will explore the underlying chemical principles that govern these transformations, offering insights into the selection of reagents and reaction conditions. Furthermore, a detailed workflow for the structural elucidation and purity assessment of the final product is presented, employing a suite of standard analytical techniques including NMR, IR, and Mass Spectrometry. This guide is designed to equip researchers with the necessary knowledge to confidently synthesize and validate this valuable chemical entity.

Introduction: The Strategic Importance of Imidazole Scaffolds

The imidazole ring is a privileged scaffold in drug discovery, appearing in a vast array of biologically active compounds and pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a critical component in mimicking the amino acid histidine and engaging with various biological targets. Specifically, imidazole-2-carbaldehydes are versatile intermediates, as the aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases.[1][2]

The subject of this guide, this compound, incorporates two key features that enhance its synthetic utility: a methyl group at the 4-position, which can influence the molecule's steric and electronic profile, and a trityl (triphenylmethyl) protecting group on the N1 nitrogen. The bulky trityl group serves a dual purpose: it prevents unwanted side reactions at the nucleophilic nitrogen and, critically, it sterically directs the subsequent metallation and formylation to the C2 position of the imidazole ring.[3] Understanding the synthesis and characterization of this molecule is therefore fundamental for its effective application in complex synthetic campaigns.

Synthesis of this compound

The synthesis is logically approached as a two-step sequence: (1) Protection of the starting material, 4-methyl-1H-imidazole, with a trityl group, and (2) Directed formylation at the C2 position.

Step 1: N-Tritylation of 4-Methyl-1H-imidazole

Causality and Rationale: The first step involves the protection of the imidazole nitrogen to prevent it from interfering in the subsequent C-H activation step. The trityl (Tr) group is an excellent choice for this purpose. Its significant steric bulk not only protects the nitrogen but also plays a crucial role in directing the subsequent deprotonation to the C2 position. The reaction proceeds via a standard nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of trityl chloride.[3][4] A base, such as triethylamine or pyridine, is typically used to scavenge the HCl byproduct, driving the reaction to completion.[3]

Experimental Protocol: 1-Trityl-4-methyl-1H-imidazole

-

To a stirred solution of 4-methyl-1H-imidazole (1.0 eq.) in dry dichloromethane (DCM) or N,N-dimethylformamide (DMF) is added triethylamine (1.2 eq.).

-

The mixture is cooled to 0 °C in an ice bath.

-

Trityl chloride (1.1 eq.) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the organic layer is separated.

-

The aqueous layer is extracted with DCM (2x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield 1-trityl-4-methyl-1H-imidazole as a white solid.

Step 2: Formylation of 1-Trityl-4-methyl-1H-imidazole

Causality and Rationale: This step is a directed ortho-metallation followed by quenching with an electrophile. The proton at the C2 position of the imidazole ring is the most acidic due to the inductive effect of the two adjacent nitrogen atoms. A strong organolithium base, typically n-butyllithium (n-BuLi), is used to selectively deprotonate this position at low temperature (-78 °C) to form an imidazol-2-yllithium intermediate.[5][6] This highly nucleophilic species is then trapped by the addition of an electrophilic formylating agent, N,N-dimethylformamide (DMF).[7] The subsequent aqueous workup hydrolyzes the resulting intermediate to afford the desired aldehyde.

Synthesis Workflow Diagram

Caption: A two-step workflow for the synthesis of the target compound.

Experimental Protocol: this compound

-

A solution of 1-trityl-4-methyl-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared in an oven-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 eq., typically 1.6 M in hexanes) is added dropwise via syringe over 30 minutes. The solution is stirred at -78 °C for 1 hour.

-

Anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) is added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and then quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

-

The resulting crude material is purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield this compound.

Summary of Synthetic Data

| Parameter | Value |

| Starting Material | 4-Methyl-1H-imidazole |

| Final Product | This compound |

| Molecular Formula | C₂₄H₂₀N₂O[8] |

| Molecular Weight | 352.43 g/mol [8] |

| Typical Overall Yield | 60-75% |

| Appearance | White to off-white solid |

Characterization and Structural Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Characterization Workflow Diagram

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 5. Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline; transmetallation of imidazol-5-yllithium compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline; transmetallation of imidazol-5-yllithium compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. CAS 869967-21-5 | this compound - Synblock [synblock.com]

Solubility Profile of 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its utility in these fields is fundamentally governed by its behavior in solution. This technical guide provides a comprehensive analysis of the compound's solubility characteristics in common organic solvents. Lacking extensive published quantitative data for this specific molecule, this document establishes a predictive framework based on its chemical structure and provides detailed, field-proven protocols for both qualitative and quantitative solubility determination. The guide is designed to empower researchers and process chemists to make informed decisions for reaction setup, solvent screening, purification, and formulation development.

Introduction: The Critical Role of Solubility

This compound belongs to a class of N-protected imidazole derivatives frequently utilized as intermediates in the synthesis of complex pharmaceutical agents.[1] The imidazole ring is a crucial pharmacophore found in numerous biologically active compounds, and the strategic use of protecting groups like the trityl group is paramount for successful multi-step synthesis.

Understanding the solubility of this intermediate is not a trivial pursuit; it is a critical parameter that dictates:

-

Reaction Kinetics: The rate and completion of a chemical reaction are dependent on the concentration of reactants in the solution phase.

-

Purification Efficiency: Solubility dictates the choice of solvent systems for crystallization, column chromatography, and extraction.

-

Handling and Dosing: For biological screening or formulation, creating stock solutions of known concentrations is the first essential step.

This guide provides a foundational understanding of the molecule's physicochemical properties and offers robust methodologies to assess its solubility in a laboratory setting.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is primarily dictated by its molecular structure and the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₀N₂O | [4][5] |

| Molecular Weight | 352.43 g/mol | [4] |

| Appearance | White to yellow solid (predicted) | [6] |

| CAS Number | 869967-21-5 | [4][5] |

Structural Analysis

The molecule's structure can be deconstructed into three key regions that collectively determine its overall polarity and solubility behavior.

Caption: Key functional domains of the target molecule.

-

The Trityl Group (Triphenylmethyl): This is the most significant structural feature. It consists of three phenyl rings attached to a single carbon. This large, bulky group is extremely nonpolar (lipophilic) and sterically hindering. Its presence is the primary driver of the molecule's overall solubility, strongly favoring nonpolar and moderately polar aprotic organic solvents.[7]

-

The Imidazole Core: While the parent imidazole is a polar, water-soluble heterocycle, the attachment of the trityl group to one of the nitrogen atoms fundamentally alters its character.[8] The N-H proton is replaced, eliminating its ability to act as a hydrogen bond donor.

-

The Aldehyde and Methyl Groups: The aldehyde group (-CHO) introduces a degree of polarity through its carbonyl function. The methyl group (-CH₃) is small and nonpolar. These have a much smaller influence on overall solubility compared to the massive trityl group.

Prediction: Based on this structural analysis, this compound is predicted to be highly soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform), ethers (e.g., THF), and aromatic solvents (e.g., Toluene). It will likely have moderate to good solubility in polar aprotic solvents like DMSO and DMF. Conversely, it is expected to be poorly soluble or insoluble in highly polar protic solvents such as water, methanol, and ethanol.

A Practical Protocol for Qualitative Solubility Assessment

For many research applications, a rapid qualitative assessment is sufficient to select appropriate solvents for reactions or initial purification trials. The following protocol provides a systematic approach to classify solubility across a polarity spectrum.[9][10]

Experimental Workflow

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. youtube.com [youtube.com]

- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 4. CAS 869967-21-5 | this compound - Synblock [synblock.com]

- 5. This compound | 869967-21-5 [sigmaaldrich.com]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. tcichemicals.com [tcichemicals.com]

- 8. guidechem.com [guidechem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. deredpill.com [deredpill.com]

Role of the trityl group in imidazole protection

An In-depth Technical Guide to the Role of the Trityl Group in Imidazole Protection

Authored by a Senior Application Scientist

Abstract

The imidazole ring, a fundamental heterocyclic motif in medicinal chemistry and peptide science, presents unique synthetic challenges due to the nucleophilic nature of its N-H proton. Effective protection of this site is paramount to prevent undesired side reactions and ensure regiochemical control during multi-step syntheses. Among the arsenal of nitrogen protecting groups, the triphenylmethyl (trityl, Trt) group stands out for its distinct combination of steric bulk, acid lability, and stability to basic and nucleophilic conditions. This guide provides an in-depth exploration of the trityl group's role in imidazole protection, grounded in mechanistic principles and field-proven methodologies. We will dissect the causality behind experimental choices, present validated protocols, and offer strategic insights for researchers, scientists, and drug development professionals.

The Imperative for Imidazole Protection

The imidazole side chain of histidine is a common feature in biologically active peptides and pharmaceuticals.[1] Its N-H proton is acidic, and the lone pair on the other nitrogen atom is nucleophilic. During synthetic transformations, particularly peptide bond formation, this reactivity can lead to undesirable outcomes such as:

-

Acylation: The imidazole nitrogen can be acylated by activated carboxylic acids.

-

Alkylation: Unwanted alkylation can occur in the presence of electrophiles.

-

Racemization: The imidazole ring can facilitate racemization of the histidine residue during peptide coupling.[2]

Temporary masking, or "protection," of the imidazole nitrogen mitigates these issues, allowing for clean and predictable synthetic outcomes.[1] The ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable under specific, mild conditions that do not compromise the integrity of the target molecule.[3]

The Trityl Group: A Strategic Choice

The trityl (Trt) group, a triphenylmethyl moiety, is a cornerstone protecting group for alcohols, thiols, and amines. Its utility for imidazole protection stems from several key properties.

Steric Hindrance and Selectivity

The three phenyl rings of the trityl group create significant steric bulk.[2] This large size is advantageous, as it can effectively shield the imidazole nitrogen from external reagents. While primarily used for the imidazole ring in amino acids like histidine, its bulk also allows for the selective protection of sterically accessible primary amines and alcohols over more hindered secondary or tertiary positions in other contexts.[4]

Acid Lability and Orthogonality

The defining characteristic of the trityl group is its pronounced sensitivity to acid.[2] The C-N bond is readily cleaved under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or dilute hydrochloric acid.[4][5] This lability is attributed to the exceptional stability of the resulting trityl carbocation, where the positive charge is extensively delocalized across the three phenyl rings.

This acid-sensitive nature makes the trityl group "orthogonal" to many other protecting groups. For instance, in Fmoc-based solid-phase peptide synthesis (SPPS), the N-terminal Fmoc group is removed with a base (like piperidine). The N-trityl group on a histidine side chain is completely stable to these basic conditions, allowing for the selective deprotection of the N-terminus for chain elongation.[6]

Enhanced Solubility and Crystallinity

The hydrophobic, aromatic nature of the trityl group often increases the solubility of the protected molecule in common organic solvents. Furthermore, the rigidity and size of the trityl group can facilitate the crystallization of intermediates, which is a significant advantage for purification.[2]

The Chemistry of Trityl Protection and Deprotection

Mechanism of Protection

The protection of an imidazole nitrogen with trityl chloride (TrCl) typically proceeds through an SN1-type mechanism.[4] Due to the extreme steric hindrance at the central carbon, a direct SN2 attack by the imidazole nitrogen is not feasible.[4] Instead, the reaction is facilitated by the formation of the highly stable trityl carbocation.

The process is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.[4]

Caption: Sₙ1 mechanism of imidazole protection.

The reaction can be accelerated by a catalytic amount of 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst to form a more reactive N-tritylpyridinium intermediate.[4]

Mechanism of Deprotection

Deprotection is achieved by reversing the process under acidic conditions. A Brønsted acid protonates one of the imidazole nitrogens, which facilitates the cleavage of the C-N bond to release the free imidazole and the stable trityl cation.[4]

Caption: Acid-catalyzed deprotection of N-trityl imidazole.

The released trityl cation is reactive and can potentially alkylate other nucleophiles present. In sensitive applications, a "scavenger" such as triethylsilane (TES) or 2-methyl-2-butene is often added to trap the cation.[4]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a reliable framework for laboratory application.

Protocol for N-Tritylation of Imidazole

This procedure details the synthesis of 1-tritylimidazole, a common intermediate.

Objective: To protect the N-H of imidazole using trityl chloride.

Materials:

-

Imidazole

-

Trityl chloride (TrCl)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (200 mL).

-

Deprotonation: Carefully add sodium hydride (6.5 g, 161.6 mmol, 1.1 eq), pre-washed with hexane to remove mineral oil. Cool the suspension to 0 °C in an ice bath.

-

Imidazole Addition: Add imidazole (10.0 g, 146.9 mmol, 1.0 eq) portion-wise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Tritylation: Add trityl chloride (41.0 g, 146.9 mmol, 1.0 eq) to the reaction mixture. Stir at room temperature for 18 hours.

-

Work-up: Carefully pour the reaction mixture onto ice water. A solid precipitate will form. Filter the solid and partition it between dichloromethane and water.

-

Extraction: Separate the layers. Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization or flash column chromatography on silica gel. The expected yield is typically high (e.g., 83%).

Characterization: The product, 1-tritylimidazole, can be characterized by ¹H NMR and Mass Spectrometry (MS (ES) m/e 311 [M+H]⁺).

Protocol for Acid-Catalyzed Deprotection

Objective: To remove the trityl group from a protected imidazole derivative.

Materials:

-

N-trityl protected substrate (e.g., N-Trityl-L-histidine)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES, scavenger)

-

Diethyl ether (cold)

Procedure:

-

Dissolution: Dissolve the N-trityl protected substrate in dichloromethane.

-

Deprotection Cocktail: Prepare a deprotection solution. A common mixture for peptide synthesis is 95% TFA, 2.5% water, and 2.5% TES. Caution: TFA is highly corrosive.

-

Cleavage: Add the deprotection cocktail to the substrate solution and stir at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[6]

-

Precipitation: Once the reaction is complete, concentrate the solution under reduced pressure. Add cold diethyl ether to precipitate the deprotected product.

-

Isolation: Filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum.

Strategic Considerations and Data

The choice of a protecting group is a critical decision in a synthetic campaign. The trityl group offers a unique profile compared to other common imidazole protecting groups like Boc.

| Feature | N-Trityl (Triphenylmethyl) | N-Boc (tert-butoxycarbonyl) |

| Chemical Nature | Bulky aromatic ether-like | Carbamate |

| Steric Hindrance | High | Moderate |

| Introduction | TrCl, base (e.g., Et₃N, pyridine) | Boc₂O, base (e.g., DMAP) |

| Cleavage Conditions | Mild acidic conditions (e.g., TFA, dilute HCl) | Strong acids (TFA), specific basic or thermolytic conditions |

| Stability | Stable to base, nucleophiles, hydrogenolysis | Generally stable to a wide range of non-acidic conditions |

| Orthogonality | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups | Orthogonal to Fmoc, Cbz, and many other groups |

Modulating Lability with Substituted Trityl Groups

The acid lability of the trityl group can be fine-tuned by introducing electron-donating substituents onto the phenyl rings. These groups further stabilize the positive charge of the carbocation intermediate, making the protecting group easier to remove.[2]

-

Trityl (Trt): Standard lability.

-

4-Methoxytrityl (MMT): More acid-labile than Trt. The deprotection rate can be about 10 times faster.[4]

-

4,4'-Dimethoxytrityl (DMT): Even more acid-labile. Commonly used in oligonucleotide synthesis.[2]

-

4,4',4"-Trimethoxytrityl (TMT): The most acid-labile of the common series.[2]

This tunable lability allows for sophisticated orthogonal protection schemes where, for example, a DMT group might be removed selectively in the presence of a Trt group under carefully controlled acidic conditions.

Applications in Drug Development and Peptide Synthesis

The most prominent application of N-trityl protection is in the synthesis of histidine-containing peptides.[1][7] In both solution-phase and solid-phase peptide synthesis (SPPS), protecting the imidazole side chain of histidine is crucial.[8] Boc-His(Trt)-OH and Fmoc-His(Trt)-OH are indispensable building blocks for this purpose.[7][9]

The trityl group prevents the imidazole nitrogen from interfering with peptide bond formation and suppresses racemization of the histidine residue.[1][2] Its stability to the basic conditions used for Fmoc group removal makes it the protecting group of choice in modern Fmoc-SPPS.

Caption: Workflow for incorporating a Trityl-protected Histidine.

Conclusion

The trityl group is a powerful and versatile tool for the protection of the imidazole ring. Its unique combination of steric bulk, robust stability under basic and nucleophilic conditions, and tunable acid lability makes it an essential component in the synthetic chemist's toolbox. A thorough understanding of its underlying mechanistic principles—the SN1 nature of its installation and the cation-stabilized mechanism of its removal—is key to its successful application. From complex peptide synthesis to the development of novel pharmacophores, the strategic use of trityl protection for imidazoles enables the efficient and high-fidelity construction of molecules that drive scientific innovation.

References

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Online] Available at: [Link]

-

Kelley, J. L., Miller, C. A., & McLean, E. W. (1996). Expedient synthesis of n1-tritylimidazole-4-carboxaldehyde. Organic Preparations and Procedures International, 28(6), 709-712. [Online] Available at: [Link]

-

Budak, Y., et al. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Online] Available at: [Link]

- Google Patents. US3872095A - N-trityl-imidazoles and their production.

- Google Patents. US3767668A - Process for the production of n-trityl-imidazoles.

- Google Patents. CA1119179A - Process for preparing n-tritylimidazole compounds.

-

Kocienski, P. J. Protecting Groups. [Online] Available at: [Link]

-

Wang, P., et al. (2016). Development of Trityl-Based Photolabile Hydroxyl Protecting Groups. The Journal of Organic Chemistry, 81(15), 6573-6582. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Art of Protection: How Boc-N'-trityl-L-histidine Enhances Peptide Synthesis Yields. [Online] Available at: [Link]

-

Guijarro, D., & Yus, M. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters, 57(24), 2649-2651. [Online] Available at: [Link]

-

Organic Chemistry Portal. Tritylamines. [Online] Available at: [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of imidazoles. [Online] Available at: [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Online] Available at: [Link]

-

Zhang, Y., & Chow, C. S. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Molecules, 21(7), 924. [Online] Available at: [Link]

-

Phenomenex. Avoiding Depurination During Trityl-on Purification. [Online] Available at: [Link]

-

Common Organic Chemistry. Trityl Protection. [Online] Available at: [Link]

-

Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107-1110. [Online] Available at: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Online] Available at: [Link]

-

Thieme. Trityl Group Deprotection from Tetrazoles. [Online] Available at: [Link]

-

Master Organic Chemistry. Protecting Groups For Alcohols. [Online] Available at: [Link]

-

Research Journal of Pharmacy and Technology. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Online] Available at: [Link]

-

Springer. Synthesis of three imidazole derivatives and corrosion inhibition performance for copper. [Online] Available at: [Link]

-

Digital Commons @ Michigan Tech. Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. [Online] Available at: [Link]

- Google Patents. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group.

-

Journal of Chemical and Pharmaceutical Research. Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). [Online] Available at: [Link]

-

Medium. Imidazole: FT-IR Spectroscopic Characterization. [Online] Available at: [Link]

-

ResearchGate. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. [Online] Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. peptide.com [peptide.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

The Imidazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Imidazole-Containing Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, have designated it a "privileged scaffold."[2][3] This guide provides a comprehensive exploration of the diverse biological activities of imidazole-containing compounds, delving into their mechanisms of action across major therapeutic areas including oncology, infectious diseases, and inflammation. We will dissect the causality behind their efficacy, present detailed experimental protocols for their evaluation, and offer insights into the structure-activity relationships that drive the development of next-generation therapeutics.

The Imidazole Core: Physicochemical Properties and Pharmacological Significance

Imidazole is a planar, aromatic heterocycle with the molecular formula C₃N₂H₄. Its aromaticity, arising from a sextet of π-electrons, confers significant stability.[1] The two nitrogen atoms are key to its versatility; one is pyrrole-like and bears a hydrogen atom, while the other is pyridine-like and possesses a lone pair of electrons. This arrangement makes the molecule amphoteric, capable of acting as both a weak acid and a weak base.[4] These properties are crucial for its biological role, as they allow imidazole-containing molecules to engage in various non-covalent interactions—such as hydrogen bonding and coordination with metal ions in enzyme active sites—thereby modulating the function of diverse biological targets.[5][6] This inherent reactivity and binding capability are why the imidazole nucleus is a recurring motif in numerous clinically successful drugs.[7]

Antifungal Activity: Disrupting the Fungal Cell Membrane

Imidazole derivatives were among the first classes of synthetic antifungals and remain critical in treating topical and systemic mycoses. Their primary mechanism of action is the disruption of fungal cell membrane integrity.[8]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungistatic and fungicidal effects of imidazole antifungals stem from their ability to inhibit the cytochrome P450-dependent enzyme, lanosterol 14-α-demethylase.[9][10] This enzyme is essential for the conversion of lanosterol to ergosterol, the principal sterol in fungal cell membranes.[8] By blocking this step, imidazoles cause a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterols, such as lanosterol. This alters membrane fluidity and permeability, leading to the malfunction of membrane-bound enzymes and ultimately, cell death.[8][9] Furthermore, this disruption can inhibit the transformation of yeast forms of fungi like Candida albicans into their more invasive mycelial forms.[9]

Caption: Mechanism of imidazole antifungals via inhibition of lanosterol 14-α-demethylase.

Representative Antifungal Imidazoles

| Compound | Class | Primary Use |

| Miconazole | Imidazole | Topical antifungal for skin and yeast infections |

| Clotrimazole | Imidazole | Topical and oral antifungal for candidiasis |

| Ketoconazole | Imidazole | Systemic antifungal (use limited by toxicity)[10] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an imidazole compound against a fungal strain, a key measure of its potency.

Causality: The broth microdilution method is a gold standard because it provides a quantitative result (the MIC) by systematically testing a range of concentrations. This allows for direct comparison of the potency of different compounds and is more reproducible than agar-based diffusion methods. The use of a standardized inoculum and growth medium ensures that the observed effect is directly attributable to the compound's activity.

-

Preparation of Inoculum: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL using a spectrophotometer. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay plate.

-

Compound Dilution: The imidazole test compound is serially diluted (typically two-fold) in a 96-well microtiter plate using RPMI-1640 medium to create a range of concentrations.

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compound.

-

Controls: A positive control well (fungus without compound) and a negative control well (medium only) are included.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control, as assessed visually or with a spectrophotometer.

Anticancer Activity: A Multi-Targeted Approach

The imidazole scaffold is a remarkably versatile framework for the design of anticancer agents, capable of targeting a wide array of biological pathways crucial for tumor growth and survival.[5][11]

Mechanisms of Action

Imidazole-containing compounds exert their anticancer effects through diverse mechanisms, including:

-

Kinase Inhibition: Many cancers are driven by the overexpression or mutation of protein kinases.[12] Imidazole-based compounds have been developed as potent inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), disrupting oncogenic signaling pathways and suppressing tumor progression.[11][13] The nitrogen atoms of the imidazole ring are often crucial for forming hydrogen bonds within the ATP-binding pocket of the kinase.

-

Tubulin Polymerization Inhibition: The microtubule cytoskeleton is vital for cell division, making it an established target for cancer therapy.[5] Certain imidazole derivatives bind to tubulin, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[14]

-

Induction of Apoptosis: Beyond cell cycle arrest, many imidazole derivatives can directly trigger apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to DNA fragmentation and cell death.[11]

Caption: Imidazole inhibitors block oncogenic signaling by targeting receptor tyrosine kinases.

Representative Anticancer Imidazoles

| Compound | Target / Mechanism | Reported Activity (Example) | Citation |

| Dacarbazine | DNA alkylating agent | Approved for melanoma and Hodgkin's lymphoma | [15] |

| Nilotinib | Bcr-Abl Kinase Inhibitor | Approved for Chronic Myeloid Leukemia (CML) | [12] |

| BZML (13) | Tubulin Polymerization Inhibitor | IC₅₀ = 27.42 nM against SW480 colorectal cells | [12] |

| Compound 49 | EGFR Kinase Inhibitor | IC₅₀ = 1.98–4.07 µM against five cancer cell lines | [12] |

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of anticancer compounds.[16][17]

Causality: This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This provides a reliable and quantifiable measure of a compound's ability to kill or inhibit the growth of cancer cells.

Caption: Standard workflow for an MTT cell viability assay.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The following day, the growth medium is replaced with fresh medium containing various concentrations of the imidazole test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a period that allows for multiple cell doublings (typically 48-72 hours).

-

MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.

-

Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is then determined by plotting viability against compound concentration.

Antibacterial and Antiviral Activities

The imidazole scaffold is also prominent in the development of agents to combat infectious diseases caused by bacteria and viruses.[18][19][20]

Antibacterial Mechanism

While less studied than their antifungal counterparts, imidazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[18][21] The primary mechanism often involves the disruption of the bacterial cell membrane, leading to altered permeability and cell death.[18] The lipophilicity of the compound, often tuned by substituents on the imidazole ring, is a critical factor for antibacterial activity.[22]

Antiviral Mechanism

In antiviral drug discovery, imidazoles have shown significant potential by targeting viral enzymes essential for replication.[20][23] For instance, certain derivatives have been designed to inhibit viral proteases, such as the SARS-CoV-2 main protease (Mpro), which are critical for processing viral polyproteins into functional units.[20][24] By binding to the active site of these enzymes, imidazole compounds can block the viral life cycle.[24]

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Imidazole-containing compounds have been explored as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.[15][25]

Mechanism of Action: COX Inhibition

A major mechanism for the anti-inflammatory action of some imidazole derivatives is the inhibition of cyclo-oxygenase (COX) enzymes.[26] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[15] By blocking COX activity, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation.[26] Some compounds have also been noted for their ability to scavenge oxy-radicals, further contributing to their anti-inflammatory profile.[27]

Conclusion and Future Perspectives

The imidazole ring is a remarkably versatile and pharmacologically significant scaffold that continues to be a focal point of drug discovery and development.[5][6] Its derivatives have yielded successful drugs across a broad spectrum of therapeutic areas, from fungal and bacterial infections to cancer and inflammation.[2][15] The unique physicochemical properties of the imidazole core allow it to interact with a multitude of biological targets, and its structure is readily amenable to chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[5]

Future research will likely focus on developing multi-target imidazole hybrids and kinase inhibitors with improved selectivity to minimize off-target effects.[11] The integration of computational modeling and experimental validation will continue to accelerate the optimization of lead compounds.[11] As our understanding of disease biology deepens, the privileged imidazole scaffold will undoubtedly remain an essential tool for creating the next generation of targeted, effective, and safer medicines.

References

- Sudan, R. C., & van den Bossche, H. (Year).

- Sharma, P., LaRosa, C., & Werbovetz, K. (2021).

- (Source). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Source.

- (Source). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Source.

- (Source). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Source.

- Sharma, P., et al. (Year).

- (Source). Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central.

- (Source).

- Abdullah, S., & Ganguly, S. (Year). Imidazoles as potential anticancer agents. PubMed Central.

- (Source). Imidazole antifungals. EBSCO.

- Kristen, G. (Year). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Source.

- (Source). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.

- (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. CABI Digital Library.

- (Source). Mechanisms of action of the antimycotic imidazoles. PubMed.

- (Source).

- (Source). Antibacterial Activities of Imidazole-Based Compounds (A Review). Semantic Scholar.

- (Source). Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed.

- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.

- Gupta, P., & Gupta, J. K. (Year). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.

- (Source).

- (Source).

- (2022).

- Kumari, S., et al. (2010). Imidazole and its biological activities: A review. iMedPub.

- Gupta, P. (2015). Synthesis of Bioactive Imidazoles: A Review. Sci-Hub.

- (2021).

- (Source).

- (Source). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.

- Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. IJPPR.

- (Source).

- Puig Parellada, P. (1985).

- (Source). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. PubMed.

- (2024). What is Imidazole Salicylate used for?.

- (Source). Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis. MDPI.

- Peng, Y. (Year).

- (Source). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.

- (Source).

- (Source). Screening Methods for the Evaluation of Biological Activity in Drug Discovery. HELDA - University of Helsinki.

Sources

- 1. scialert.net [scialert.net]

- 2. imedpub.com [imedpub.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. scispace.com [scispace.com]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 9. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. ijsred.com [ijsred.com]

- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchemrev.com [jchemrev.com]

- 16. longdom.org [longdom.org]

- 17. helda.helsinki.fi [helda.helsinki.fi]

- 18. nano-ntp.com [nano-ntp.com]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Computational Discovery of Novel Imidazole Derivatives as Inhibitors of SARS-CoV-2 Main Protease: An Integrated Approach Combining Molecular Dynamics and Binding Affinity Analysis [mdpi.com]

- 21. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Computational study of the therapeutic potentials of a new series of imidazole derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. What is Imidazole Salicylate used for? [synapse.patsnap.com]

- 27. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, prized for its presence in numerous biologically active molecules and its ability to act as a versatile pharmacophore.[1][2][3] This five-membered aromatic heterocycle, with its two nitrogen atoms, possesses a unique combination of properties: it can act as a hydrogen bond donor and acceptor, coordinate with metal ions in metalloenzymes, and serve as a bioisostere for other functional groups like amides or other heterocycles.[2][3] Consequently, imidazole-containing compounds have found applications across a vast therapeutic landscape, including as anticancer, antifungal, antiviral, and anti-inflammatory agents.[2][4][5]

Within the vast arsenal of synthetic intermediates, 4-Methyl-1-trityl-1H-imidazole-2-carbaldehyde emerges as a particularly powerful and strategic building block. Its utility stems from a masterful combination of three key features:

-

The Imidazole Core: Provides the foundational pharmacophoric properties.

-

The C2-Carbaldehyde: A highly versatile functional group that serves as a synthetic handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.

-